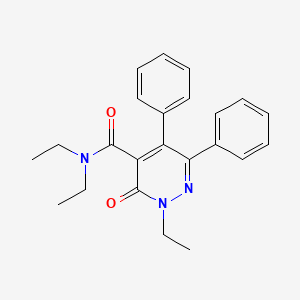![molecular formula C20H22N2O3 B4741289 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4741289.png)
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as EMEB, is a synthetic compound that belongs to the family of benzamide derivatives. EMEB has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythms, memory, and learning. By blocking the activity of the 5-HT7 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to modulate circadian rhythms, enhance memory, and improve learning. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high affinity and selectivity for the 5-HT7 receptor. This allows researchers to study the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of the results. Additionally, the high cost of this compound can limit its use in some research settings.
Future Directions
There are several future directions for the study of 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide. One potential direction is the development of more selective and potent compounds that target the 5-HT7 receptor. Another direction is the study of the role of the 5-HT7 receptor in other physiological and behavioral processes, such as anxiety and depression. Additionally, the development of new animal models and experimental paradigms can further advance our understanding of the role of the 5-HT7 receptor in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to modulate circadian rhythms, enhance memory, and improve learning in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Scientific Research Applications
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been used as a tool compound to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning.
properties
IUPAC Name |
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPLKMBYVVNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)


![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzamide](/img/structure/B4741276.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4741281.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)

